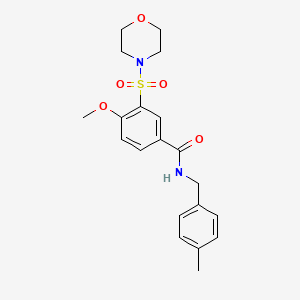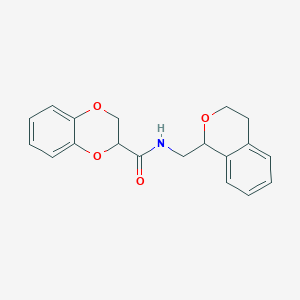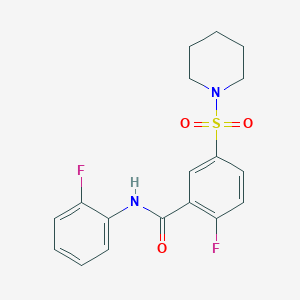
N-butyl-N'-(3-hydroxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-(3-hydroxypropyl)ethanediamide, also known as BHEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHEDA belongs to the class of amides and is commonly used as a chelating agent in metal ion extraction and separation. In recent years, BHEDA has also been studied extensively for its bioactive properties, including its ability to inhibit the activity of metalloproteinases and its potential as an anticancer agent.
Mecanismo De Acción
N-butyl-N'-(3-hydroxypropyl)ethanediamide exerts its bioactive properties by chelating metal ions, which are essential for the activity of metalloproteinases and histone deacetylases. By inhibiting the activity of these enzymes, this compound can prevent the degradation of extracellular matrix proteins and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of metalloproteinases and histone deacetylases, induce apoptosis in cancer cells, and reduce the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-butyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its ability to selectively inhibit the activity of metalloproteinases and histone deacetylases, which are crucial enzymes in various biological processes. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-butyl-N'-(3-hydroxypropyl)ethanediamide, including its potential as an anticancer agent, its use in metal ion extraction and separation, and its role in the regulation of extracellular matrix proteins. Further studies are needed to determine the safety and efficacy of this compound in vivo and to explore its potential applications in various fields of science.
Métodos De Síntesis
N-butyl-N'-(3-hydroxypropyl)ethanediamide can be synthesized through a multistep reaction that involves the reaction of butylamine with ethylenediamine in the presence of sodium hydroxide to form N-butyl-1,2-diaminoethane. This compound is then reacted with 3-chloropropanol in the presence of potassium carbonate to form N-butyl-N'-(3-chloropropyl)ethanediamine. Finally, this compound is obtained by reacting N-butyl-N'-(3-chloropropyl)ethanediamine with sodium hydroxide and 1,3-propanediol.
Aplicaciones Científicas De Investigación
N-butyl-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential applications in various fields of science. In the field of biochemistry, this compound has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Propiedades
IUPAC Name |
N-butyl-N'-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-5-10-8(13)9(14)11-6-4-7-12/h12H,2-7H2,1H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZYBNZSKJFTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)
![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)

![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)

![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)